molecular formula C9H17NO3 B13603834 4-Amino-3-(oxan-3-yl)butanoic acid

4-Amino-3-(oxan-3-yl)butanoic acid

Cat. No.: B13603834
M. Wt: 187.24 g/mol
InChI Key: AJBZPMKNOKALAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(oxan-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-oxanone with an appropriate amine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(oxan-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(oxan-3-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-(oxan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with γ-aminobutyric acid (GABA) receptors, influencing neurotransmission and exhibiting anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(oxan-3-yl)butanoic acid is unique due to the presence of the oxan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-amino-3-(oxan-3-yl)butanoic acid

InChI

InChI=1S/C9H17NO3/c10-5-8(4-9(11)12)7-2-1-3-13-6-7/h7-8H,1-6,10H2,(H,11,12)

InChI Key

AJBZPMKNOKALAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.